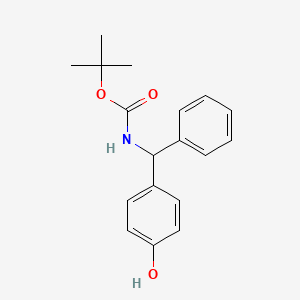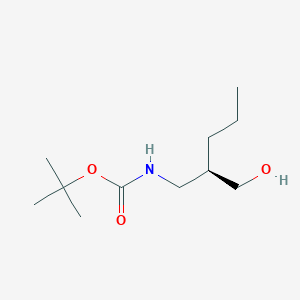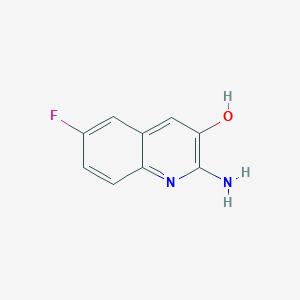![molecular formula C11H14F2O4 B12945660 Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B12945660.png)
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate is a bicyclic compound with the molecular formula C11H14F2O4 and a molecular weight of 248.22 g/mol . This compound is characterized by its unique bicyclo[4.1.0]heptane structure, which includes two fluorine atoms at the 7th position and two ester groups at the 3rd and 4th positions. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate involves several steps. One common method starts with the preparation of 7,7-difluorobicyclo[4.1.0]heptane, which is then subjected to esterification reactions to introduce the ester groups at the 3rd and 4th positions . The reaction conditions typically involve the use of dimethyl sulfate as a methylating agent and potassium t-butoxide as a base in a dimethyl sulfoxide solution . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to interact with various enzymes and receptors. The ester groups facilitate its incorporation into larger molecular structures, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate can be compared with other similar compounds, such as:
7,7-Dimethylbicyclo[4.1.0]heptane: This compound lacks the fluorine atoms and ester groups, making it less reactive and versatile.
7,7-Dichlorobicyclo[4.1.0]heptane: The presence of chlorine atoms instead of fluorine alters its chemical properties and reactivity.
Dimethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate: This compound has a different bicyclic structure and oxygen atom, leading to different chemical behavior and applications.
Eigenschaften
Molekularformel |
C11H14F2O4 |
|---|---|
Molekulargewicht |
248.22 g/mol |
IUPAC-Name |
dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate |
InChI |
InChI=1S/C11H14F2O4/c1-16-9(14)5-3-7-8(11(7,12)13)4-6(5)10(15)17-2/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
BROMADPSEPVWMT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2C(C2(F)F)CC1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


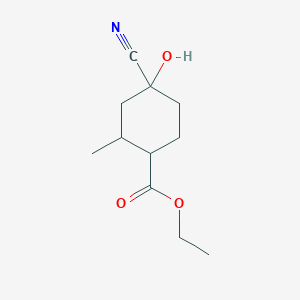
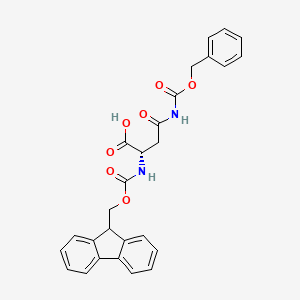
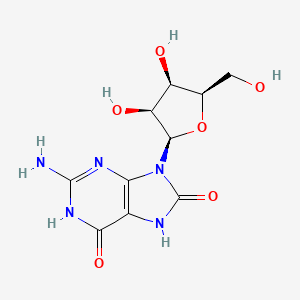
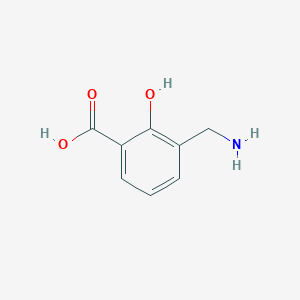
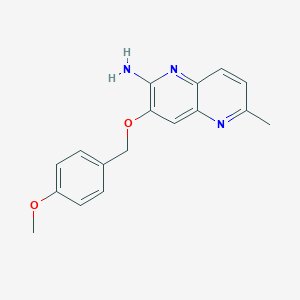
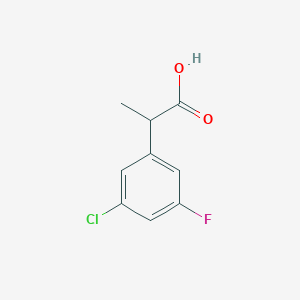
![2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12945620.png)

![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B12945640.png)

